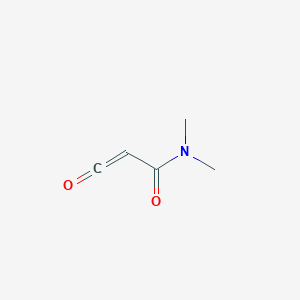
N,N-Dimethyl-3-oxoprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-3-oxoprop-2-enamide: is an organic compound with the molecular formula C6H9NO It is a derivative of amides and is characterized by the presence of a carbonyl group conjugated with a double bond and an amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Amidation: One common method for synthesizing N,N-Dimethyl-3-oxoprop-2-enamide is through the direct amidation of acrylic acid with dimethylamine. The reaction typically occurs in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Transamidation: Another method involves the transamidation of acrylamide with dimethylamine. This reaction can be catalyzed by various bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound often involves large-scale amidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N-Dimethyl-3-oxoprop-2-enamide can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This compound can be reduced to form N,N-dimethylpropionamide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products:
Oxidation: Corresponding oxides.
Reduction: N,N-dimethylpropionamide.
Substitution: Various substituted amides and alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Dimethyl-3-oxoprop-2-enamide is used as a monomer in the synthesis of polymers and copolymers. These polymers have applications in coatings, adhesives, and water treatment.
Biology: In biological research, this compound is used as a crosslinking agent for proteins and nucleic acids. It helps in studying protein-protein interactions and DNA-protein interactions.
Medicine: this compound is investigated for its potential use in drug delivery systems. Its ability to form hydrogels makes it suitable for controlled release of pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of resins, plastics, and synthetic fibers. It is also employed as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-3-oxoprop-2-enamide involves its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to crosslinking, which stabilizes the structure of these biomolecules. The compound’s reactivity is primarily due to the presence of the carbonyl group, which can undergo nucleophilic addition reactions.
Vergleich Mit ähnlichen Verbindungen
Acrylamide: Similar in structure but lacks the dimethyl groups.
N,N-Dimethylformamide: Similar in having dimethyl groups but differs in the presence of a formyl group instead of an acryl group.
N,N-Dimethylacetamide: Similar in having dimethyl groups but differs in the presence of an acetamide group instead of an acryl group.
Uniqueness: N,N-Dimethyl-3-oxoprop-2-enamide is unique due to its conjugated carbonyl and amide groups, which provide distinct reactivity patterns. Its ability to participate in both nucleophilic addition and substitution reactions makes it versatile in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
157372-63-9 |
|---|---|
Molekularformel |
C5H7NO2 |
Molekulargewicht |
113.11 g/mol |
InChI |
InChI=1S/C5H7NO2/c1-6(2)5(8)3-4-7/h3H,1-2H3 |
InChI-Schlüssel |
WHZXABKYMBDTSF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



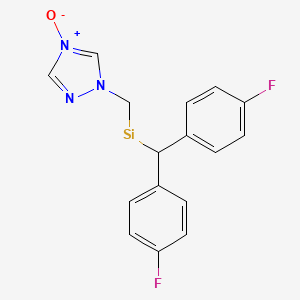
![1-Octyl-4-[(4-octylphenoxy)methyl]benzene](/img/structure/B14273707.png)
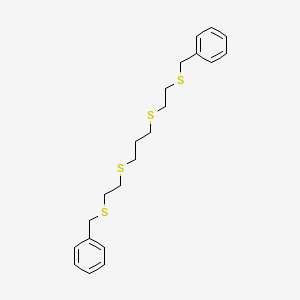

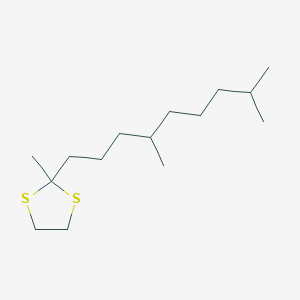
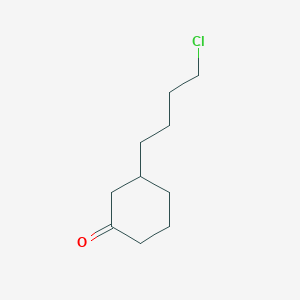

![1-Ethyl-1'-[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14273758.png)
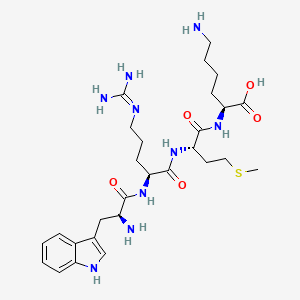
![1,3,4-Oxadiazole, 2,2'-(1,4-phenylene)bis[5-[4-(decyloxy)phenyl]-](/img/structure/B14273778.png)
![(1-{2-[Methyl(phenyl)amino]ethyl}-1H-indol-3-yl)acetic acid](/img/structure/B14273779.png)
![2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene](/img/structure/B14273787.png)

